molecular formula C17H22N4O3 B3004001 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 1421506-19-5

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

Katalognummer: B3004001
CAS-Nummer: 1421506-19-5
Molekulargewicht: 330.388
InChI-Schlüssel: RJKZSJFRHQHHLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one (CAS: 2034473-26-0) is a heterocyclic compound featuring a 3,5-dimethylisoxazole moiety connected via a propan-1-one linker to a piperidine ring substituted with a pyrazin-2-yloxy group. Its molecular formula is C₁₇H₂₂N₄O₃, with a molecular weight of 330.38 g/mol .

Eigenschaften

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-12-15(13(2)24-20-12)3-4-17(22)21-9-5-14(6-10-21)23-16-11-18-7-8-19-16/h7-8,11,14H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKZSJFRHQHHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(3,5-dimethylisoxazol-4-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • 3,5-Dimethylisoxazole : A heterocyclic compound known for its diverse biological activities.
  • Pyrazin-2-yloxy : A moiety that may contribute to its pharmacological properties.
  • Piperidine ring : Often associated with various biological activities, including neuroactivity.

While specific mechanisms for this compound are not extensively documented, similar compounds with isoxazole and pyrazine moieties often exhibit:

  • Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Compounds with piperidine structures frequently interact with neurotransmitter receptors, influencing central nervous system activity.

Biological Activities

Research indicates several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives containing isoxazole and pyrazine rings exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Properties

Preliminary studies on related compounds indicate potential anticancer effects. For example, pyrazine derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Given the presence of the piperidine moiety, there is potential for neuroprotective effects. Compounds in this class have been evaluated for their ability to modulate neurotransmitter systems, particularly in models of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialIsoxazole derivativesEffective against Gram-positive and Gram-negative bacteria
AnticancerPyrazine analogsInhibition of tumor cell growth
NeuroprotectivePiperidine-based compoundsModulation of dopamine receptors

Synthesis and Evaluation

The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one involves multi-step organic reactions that yield high purity products suitable for biological evaluation. The synthetic route typically includes:

  • Formation of the isoxazole ring.
  • Coupling with the pyrazine derivative.
  • Finalization through piperidine modification.

Wissenschaftliche Forschungsanwendungen

Bromodomain Inhibition

Bromodomains are protein interaction modules that recognize acetylated lysines on histones and other proteins, influencing gene expression. The compound has been identified as a potential inhibitor of bromodomain-containing proteins, particularly BRD4 , which plays a crucial role in various cancers and inflammatory diseases.

Anticancer Therapeutics

Research indicates that the compound may possess anticancer properties due to its ability to modulate epigenetic mechanisms. It has been linked to the development of new therapeutic strategies for treating solid tumors, including breast and lung cancers .

Case Studies

  • A study demonstrated that derivatives of dimethylisoxazole effectively inhibit BRD4, leading to reduced proliferation of cancer cells in vitro and in vivo .
  • Another investigation highlighted the synthesis of compounds similar to the target compound, showing promising results in inhibiting tumor growth in mouse models .

Neurodegenerative Disease Treatment

Given the role of bromodomain proteins in neuroinflammation and neurodegeneration, this compound may also have applications in treating diseases such as Alzheimer's disease. By inhibiting BRD4, it could potentially modulate neuroinflammatory responses and improve cognitive function .

Vergleich Mit ähnlichen Verbindungen

Pyridine vs. Pyrazine Substitution

  • Compound : 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)propan-1-one (CAS: 1797596-78-1)
    • Molecular Formula : C₁₉H₂₅N₃O₃
    • Molecular Weight : 343.4 g/mol
    • Key Difference : Replaces pyrazin-2-yloxy with a 6-methylpyridin-2-yloxy group.
    • Implications :
  • The methyl group on pyridine may sterically hinder target binding compared to the smaller pyrazine ring .

Pyridazine-Furan Hybrid Substitution

  • Compound : 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one (CAS: 1203063-17-5)
    • Molecular Formula : C₁₉H₂₅N₅O₄S
    • Molecular Weight : 381.4 g/mol
    • Key Difference : Substitutes pyrazine with a pyridazine-furan hybrid.
    • Implications :
  • The furan oxygen introduces hydrogen-bonding capacity but may increase metabolic susceptibility to oxidation .
  • Pyridazine’s dual nitrogen atoms could enhance π-π stacking in target binding compared to pyrazine .

Complex Heterocyclic Systems

  • Compound: (3,5-Dimethyl-isoxazol-4-yl)({4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}-(3-methyl-isoxazol-5-yl)-methanone (from ) Key Features: Incorporates a pyrazolo[3,4-d]pyrimidine core and methanesulfonyl-phenyl group. Implications:
  • The sulfonyl group improves aqueous solubility but increases molecular weight (reducing bioavailability) .

Physicochemical and Pharmacokinetic Comparisons

Parameter Target Compound (CAS: 2034473-26-0) Pyridine Analogue (CAS: 1797596-78-1) Pyridazine-Furan Analogue (CAS: 1203063-17-5)
Molecular Weight 330.38 343.4 381.4
Polar Surface Area (PSA) ~80 Ų (estimated) ~70 Ų (lower due to pyridine) ~100 Ų (higher due to furan/pyridazine)
logP (Predicted) ~2.1 ~2.5 ~1.8
Bioavailability Moderate (ideal for oral drugs) Higher lipophilicity may improve absorption Lower due to higher PSA and molecular weight

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.